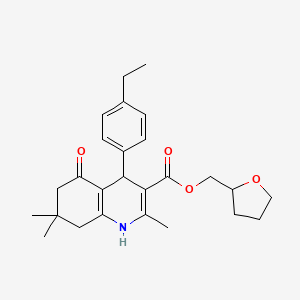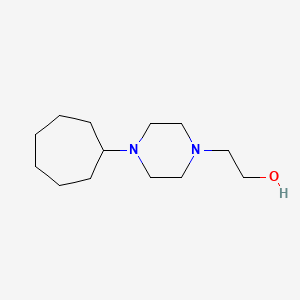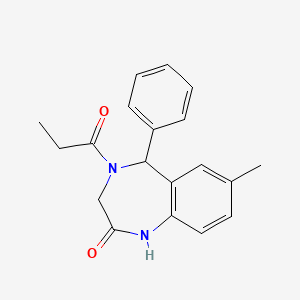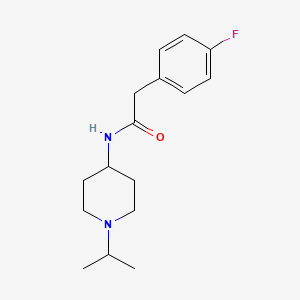![molecular formula C17H21FN2O B4949145 (1-ethylpropyl){[2-(2-fluorophenoxy)-3-pyridinyl]methyl}amine](/img/structure/B4949145.png)
(1-ethylpropyl){[2-(2-fluorophenoxy)-3-pyridinyl]methyl}amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-ethylpropyl){[2-(2-fluorophenoxy)-3-pyridinyl]methyl}amine is a chemical compound that has gained significant attention in the scientific community due to its potential use in medicinal chemistry. This compound is commonly referred to as FPEP and is synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of FPEP is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. FPEP may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
FPEP has been shown to have both biochemical and physiological effects. In vitro studies have shown that FPEP inhibits the growth of cancer cells and induces apoptosis. Additionally, FPEP has been found to have antibacterial and antifungal properties. In vivo studies have shown that FPEP may have potential as a treatment for cancer and infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FPEP in lab experiments is its potential as a drug candidate. FPEP has shown promising activity against cancer cells and may be used as a treatment for various types of cancer. Additionally, FPEP has been found to have antibacterial and antifungal properties, making it a potential candidate for treating infectious diseases.
One limitation of using FPEP in lab experiments is its limited availability. FPEP is a relatively new compound, and its synthesis is complex and time-consuming. Additionally, FPEP has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy as a drug candidate.
Direcciones Futuras
There are several future directions for research on FPEP. One area of research could focus on improving the synthesis of FPEP to increase its yield and purity. Additionally, more research is needed to determine the safety and efficacy of FPEP as a drug candidate. Further studies could also investigate the potential of FPEP as a treatment for other diseases, such as infectious diseases and neurological disorders.
Conclusion:
In conclusion, (1-ethylpropyl){[2-(2-fluorophenoxy)-3-pyridinyl]methyl}amine is a chemical compound with potential use in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While FPEP shows promise as a drug candidate, more research is needed to determine its safety and efficacy.
Métodos De Síntesis
The synthesis of FPEP involves the reaction of 2-fluorophenol, 3-pyridinemethanol, and 1-ethylpropylamine in the presence of a catalyst. This process results in the formation of FPEP, which is a white crystalline solid. The purity and yield of FPEP can be improved by using different solvents and varying reaction conditions.
Aplicaciones Científicas De Investigación
FPEP has been studied extensively in medicinal chemistry due to its potential use as a drug candidate. It has been shown to have promising activity against cancer cells and may be used as a treatment for various types of cancer. Additionally, FPEP has been found to have antibacterial and antifungal properties, making it a potential candidate for treating infectious diseases.
Propiedades
IUPAC Name |
N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]pentan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O/c1-3-14(4-2)20-12-13-8-7-11-19-17(13)21-16-10-6-5-9-15(16)18/h5-11,14,20H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLLUHNROHIXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=C(N=CC=C1)OC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1H-indol-1-ylmethyl)-N-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4949066.png)

![N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-methoxy-3-biphenylamine](/img/structure/B4949078.png)



![N-methyl-N-(4-pyrimidinylmethyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4949106.png)
![5-imino-6-(4-methoxybenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4949111.png)
![methyl 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4949129.png)

![4-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B4949136.png)
![4-hydroxy-N-[2-(trifluoromethyl)phenyl]-3-quinolinecarboxamide](/img/structure/B4949140.png)

